molecular formula C10H18O B2931177 2-Spiro[2.5]octan-6-ylethanol CAS No. 1779939-25-1

2-Spiro[2.5]octan-6-ylethanol

Cat. No.: B2931177
CAS No.: 1779939-25-1
M. Wt: 154.253
InChI Key: OJBRAYHWJWKCNQ-UHFFFAOYSA-N
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Description

2-Spiro[2.5]octan-6-ylethanol is a spirocyclic aliphatic alcohol of interest in medicinal chemistry and organic synthesis. The unique spiro[2.5]octane scaffold, consisting of two fused rings sharing a single carbon atom, introduces significant three-dimensional complexity and steric definition. This structure is a key intermediate in developing bioactive molecules; research indicates that closely related oxaspiro[2.5]octane derivatives are investigated for their potential therapeutic applications, including as anti-obesity agents . The compound serves as a versatile synthetic building block. The ethanol functional group allows for further chemical modifications, enabling researchers to explore its incorporation into larger, more complex molecular architectures, such as conformationally restricted analogues in neuroscience research . As a high-value chemical intermediate, it is primarily used in pharmaceutical R&D, method development in organic synthesis, and material science. This compound is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound in a laboratory setting following appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-spiro[2.5]octan-6-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c11-8-3-9-1-4-10(5-2-9)6-7-10/h9,11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBRAYHWJWKCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CCO)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Characterization of 2 Spiro 2.5 Octan 6 Ylethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For a molecule such as 2-Spiro[2.5]octan-6-ylethanol, a combination of one-dimensional and two-dimensional NMR techniques would be employed to unambiguously determine its constitution and stereochemistry.

¹H NMR Analysis for Proton Environment Elucidation

The ¹H NMR spectrum of this compound would be expected to show a series of signals corresponding to the different types of protons in the molecule. The integration of these signals would correspond to the number of protons of each type. The chemical shift (δ) of each signal is influenced by the electron density around the proton, while the splitting pattern (multiplicity) is a result of spin-spin coupling with neighboring protons, providing information about the connectivity of the atoms.

Key expected features would include:

A triplet corresponding to the two protons of the -CH₂OH group, coupled to the adjacent -CH₂- group.

A multiplet for the proton at the C6 position, which would be coupled to the protons on the adjacent carbons of the cyclohexane (B81311) ring and the ethyl side chain.

A complex set of overlapping multiplets for the remaining protons of the cyclohexane and cyclopropane (B1198618) rings.

A broad singlet for the hydroxyl (-OH) proton, which may or may not be visible depending on the solvent and concentration.

Table 1: Hypothetical ¹H NMR Data for this compound (Note: This data is illustrative and not based on experimental results)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.6t2H-CH ₂OH
~1.7m1HCH at C6
~1.5m2H-CH ₂CH₂OH
~0.9-1.4m8HCyclohexane ring protons
~0.3-0.5m4HCyclopropane ring protons
Variablebr s1H-OH

¹³C NMR Analysis for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives rise to a single sharp signal. The chemical shift of each signal is indicative of the type of carbon (e.g., sp³, sp², attached to an electronegative atom).

For this compound, ten distinct signals would be expected, corresponding to the ten carbon atoms in the molecule. Key expected signals include:

A signal in the range of 60-70 ppm for the carbon of the -CH₂OH group.

A signal for the spiro carbon atom (C3), which is a quaternary carbon and would appear at a characteristic upfield shift.

A series of signals for the carbons of the cyclohexane and cyclopropane rings.

Table 2: Hypothetical ¹³C NMR Data for this compound (Note: This data is illustrative and not based on experimental results)

Chemical Shift (δ, ppm)Assignment
~65-C H₂OH
~40C H at C6
~38-C H₂CH₂OH
~35C H₂ (Cyclohexane)
~30C H₂ (Cyclohexane)
~28C H₂ (Cyclohexane)
~25Spiro C
~15C H₂ (Cyclopropane)
~10C H₂ (Cyclopropane)

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC) for Structural Assignment

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between protons that are coupled to each other (typically over two or three bonds). This would allow for the tracing of the proton connectivity throughout the molecule, for example, from the -CH₂OH protons to the adjacent -CH₂- protons and further into the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. It would be used to definitively assign the proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connectivity involving quaternary carbons (like the spiro carbon) and for piecing together different fragments of the molecule. For instance, correlations from the protons on the cyclopropane ring to the spiro carbon would confirm this key structural feature.

Stereochemical Analysis via NMR Spectroscopy

The stereochemistry of this compound, specifically the relative orientation of the ethanol (B145695) substituent on the cyclohexane ring (axial vs. equatorial), could be investigated using NMR. The coupling constants (J-values) between the proton at C6 and the adjacent protons on the cyclohexane ring, obtained from a high-resolution ¹H NMR spectrum, would be informative. A larger coupling constant is typically observed for an axial-axial relationship between protons, while smaller coupling constants are seen for axial-equatorial and equatorial-equatorial interactions. Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, could be used to determine the spatial proximity of different protons, providing further evidence for the stereochemical arrangement.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with very high accuracy. This allows for the determination of the elemental composition of the parent ion, as the exact mass of a molecule is unique to its specific combination of atoms. For this compound, with a molecular formula of C₁₀H₁₈O, the expected exact mass of the molecular ion [M]⁺ would be calculated based on the precise masses of the most abundant isotopes of carbon, hydrogen, and oxygen. HRMS analysis would be expected to provide a measured mass that is very close to this calculated value, thus confirming the elemental composition.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound (Note: This data is based on theoretical calculations)

IonCalculated m/z
[M+H]⁺155.1430
[M+Na]⁺177.1250
[M+K]⁺193.0989

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. When subjected to ionization, typically through electron impact (EI) in GC-MS, this compound (molecular weight: 154.25 g/mol ) is expected to produce a molecular ion peak (M⁺) at m/z 154. The subsequent fragmentation would likely follow pathways characteristic of aliphatic alcohols and cyclic systems.

Key anticipated fragmentation processes include:

Loss of Water: A common fragmentation for alcohols, leading to an [M-H₂O]⁺ peak at m/z 136.

Alpha-Cleavage: Cleavage of the bond adjacent to the oxygen atom, resulting in the loss of the terminal ethanol side chain or parts thereof.

Ring Cleavage: Fragmentation of the cyclohexane or cyclopropane rings, leading to a complex series of smaller charged fragments. The unique strain of the spirocyclic system influences the specific cleavage pathways.

Predicted mass spectrometry adducts for soft ionization techniques like electrospray ionization (ESI) in LC-MS are also valuable for confirming molecular weight. uni.lu

Table 1: Predicted Mass Spectrometry Data and Potential Fragmentation for this compound

m/z (Mass-to-Charge Ratio)Predicted Adduct / FragmentDescription
155.14[M+H]⁺Protonated molecular ion, common in ESI-MS. uni.lu
177.12[M+Na]⁺Sodium adduct of the molecular ion, common in ESI-MS. uni.lu
154[M]⁺Molecular ion peak, expected in EI-MS.
136[M-H₂O]⁺Result of dehydration, a characteristic loss for alcohols.
123[M-CH₂OH]⁺Result of alpha-cleavage with loss of the hydroxymethyl group.
41, 43VariousSmall fragments likely resulting from the cleavage of the spiro-octane ring structure. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands that confirm its structure.

The most prominent features would include:

A broad, strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, with the broadening indicative of hydrogen bonding.

Strong C-H stretching vibrations between 2850 and 3000 cm⁻¹ due to the sp³-hybridized carbons of the cyclohexane and ethanol moieties.

A distinct C-O stretching vibration, typically appearing in the 1050-1150 cm⁻¹ region, confirming the presence of a primary alcohol.

Characteristic C-H bending vibrations for the CH₂ groups around 1450 cm⁻¹.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3200 - 3600O-H StretchAlcohol (-OH)Strong, Broad
2850 - 3000C-H StretchAlkane (C-H)Strong
1450 - 1470C-H BendMethylene (-CH₂)Medium
1050 - 1150C-O StretchPrimary Alcohol (C-OH)Strong

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov Although a specific crystal structure for this compound is not publicly available, this technique would provide unparalleled structural detail if suitable single crystals could be grown. nih.gov

A crystallographic study would begin with the slow crystallization of the compound to obtain a high-quality single crystal. nih.gov This crystal would then be exposed to an X-ray beam, and the resulting diffraction pattern would be analyzed to build an electron density map and, ultimately, a complete 3D model of the molecule. nih.gov The information obtained is crucial for understanding the molecule's conformation, including the puckering of the cyclohexane ring and the precise bond angles of the strained cyclopropane ring. It also reveals details about intermolecular interactions, such as hydrogen bonding patterns involving the hydroxyl group, which dictate the crystal packing. barbatti.org

Table 3: Structural Information Obtainable from X-ray Crystallography

ParameterDescription
Bond Lengths Precise distances between bonded atoms (e.g., C-C, C-O, C-H).
Bond Angles Angles between adjacent bonds, revealing ring strain and conformation.
Torsional Angles Dihedral angles that define the 3D shape and conformation of the rings.
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal lattice.
Intermolecular Interactions Identification of non-covalent forces like hydrogen bonds and van der Waals contacts.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. The choice between gas and liquid chromatography depends on the compound's volatility and thermal stability.

Given its predicted volatility, this compound is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). In this technique, the compound is vaporized and passed through a capillary column, where it is separated from other components based on its boiling point and interactions with the column's stationary phase. The separated components then enter a mass spectrometer for detection and identification. usm.my The output consists of a chromatogram, where the area of the peak corresponding to the compound allows for quantitative purity assessment, and a mass spectrum that confirms the peak's identity. usm.my

Table 4: Representative GC-MS Parameters for Analysis

ParameterTypical Value / TypePurpose
Column 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms)Separation of analytes.
Carrier Gas HeliumMobile phase to carry the sample through the column.
Inlet Temperature 250 °CEnsures complete vaporization of the sample.
Oven Program Start at 50°C, ramp to 280°C at 20°C/minSeparates compounds based on boiling points. usm.my
Ionization Mode Electron Impact (EI) at 70 eVFragments the molecule for structural analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique, particularly useful for analyzing samples in complex matrices or for compounds that may degrade at high temperatures required for GC. lcms.cz In LC-MS, separation occurs in the liquid phase, typically using a reversed-phase column (e.g., C18). The mobile phase composition is adjusted to control the elution of the compound. lcms.cz Following separation, the analyte is ionized, commonly using ESI or Atmospheric Pressure Chemical Ionization (APCI), and detected by the mass spectrometer. LC-MS is highly sensitive and can readily detect protonated ([M+H]⁺) or other adducted ([M+Na]⁺) molecular ions, confirming the compound's identity. ices.dk

Table 5: Representative LC-MS Parameters for Analysis

ParameterTypical Value / TypePurpose
Column C18 (e.g., 100 mm x 2.1 mm, 2.7 µm particle size)Reversed-phase separation of analytes.
Mobile Phase Gradient of Water and Acetonitrile (with 0.1% formic acid)Elutes the compound from the column.
Flow Rate 0.4 mL/minControls the speed of the mobile phase. lcms.cz
Ionization Mode Electrospray Ionization (ESI), Positive ModeGenerates charged ions for MS detection.
Mass Analyzer Time-of-Flight (TOF) or QuadrupoleSeparates ions based on their m/z ratio.

Chemometric Approaches in Spectroscopic Analysis

Chemometrics involves the use of mathematical and statistical methods to extract maximal information from chemical data. nih.gov When applied to spectroscopic data from analyses of this compound, chemometrics can reveal patterns that are not apparent from visual inspection of the spectra. nih.govnih.gov

Principal Component Analysis (PCA): This is an unsupervised exploratory technique used to reduce the dimensionality of complex datasets, such as a collection of IR spectra from different synthesis batches. researchgate.net PCA can be used to identify outliers, group similar samples, and visualize data trends, making it a valuable tool for quality control. nih.gov

Partial Least Squares (PLS) Regression: This is a supervised method used to build predictive models. nih.gov For instance, a PLS model could be developed to correlate near-infrared (NIR) spectral data with the concentration of this compound, enabling rapid and non-destructive quantitative analysis. farmaciajournal.com

These multivariate approaches transform raw spectroscopic data into meaningful insights for process monitoring, quality assurance, and structural investigation. nih.govnih.gov

Table 6: Application of Chemometric Methods in Spectroscopic Analysis

Chemometric MethodData InputPotential Application for this compound
Principal Component Analysis (PCA) A set of IR or NMR spectraQuality control: Batch-to-batch consistency monitoring and outlier detection.
Partial Least Squares (PLS) Regression A set of spectra with known concentrationsQuantitative analysis: Building a calibration model to predict purity or concentration from spectral data.
Soft Independent Modeling of Class Analogies (SIMCA) A set of spectra from a known classClassification: Verifying if a new sample belongs to the class of authentic this compound. nih.gov

Two-Dimensional Correlation Spectroscopy for Reaction Monitoring

Two-Dimensional Correlation Spectroscopy (2D-COS) is a sophisticated analytical technique used to analyze a series of spectra collected under a specific perturbation, such as changes in temperature, pressure, or, in this context, the progression of a chemical reaction. wikipedia.orgnih.govresearchgate.net By spreading spectral data across a second dimension, 2D-COS can reveal subtle details about the sequence of events and correlations between different spectral features that are not apparent in one-dimensional spectra. nist.govnih.gov

For the reaction monitoring of this compound, let us consider a hypothetical oxidation reaction where the primary alcohol is converted to an aldehyde and subsequently to a carboxylic acid. Infrared (IR) or Raman spectroscopy could be employed to monitor this process over time. A series of spectra would be collected at regular intervals as the reaction proceeds.

Synchronous and Asynchronous Correlation Maps:

The 2D-COS analysis of the collected spectral data would generate two types of correlation maps: synchronous and asynchronous.

Synchronous Map: This map highlights spectral changes that occur in concert. wikipedia.org Peaks on the diagonal (autopeaks) indicate significant changes in intensity at that spectral variable during the reaction. Cross-peaks, located off the diagonal, signify a correlated change between two different spectral bands. A positive cross-peak suggests that the intensities of the two bands are changing in the same direction (either both increasing or both decreasing), while a negative cross-peak indicates changes in opposite directions.

Asynchronous Map: This map reveals out-of-phase spectral variations, providing information about the sequence of events. wikipedia.org The presence of a cross-peak at a specific coordinate (ν1, ν2) indicates that the spectral changes at these two wavenumbers are not occurring simultaneously. The sign of the asynchronous cross-peak can determine the order of these changes.

Illustrative Research Findings:

In our hypothetical oxidation of this compound, 2D-COS analysis of time-resolved IR spectra could yield the following insights, as illustrated in the hypothetical data tables below.

Interactive Data Table: Hypothetical Synchronous 2D-COS Data for the Oxidation of this compound

Wavenumber (cm⁻¹)3350 (O-H stretch)1730 (C=O stretch, aldehyde)1705 (C=O stretch, acid)
3350 (O-H stretch) PositiveNegativeNegative
1730 (C=O stretch, aldehyde) NegativePositivePositive
1705 (C=O stretch, acid) NegativePositivePositive

This table illustrates that the decrease in the O-H stretch of the alcohol is correlated with the increase in the C=O stretches of the aldehyde and carboxylic acid products.

Interactive Data Table: Hypothetical Asynchronous 2D-COS Data for the Oxidation of this compound

Wavenumber (cm⁻¹)1730 (C=O stretch, aldehyde)1705 (C=O stretch, acid)
1730 (C=O stretch, aldehyde) 0Positive
1705 (C=O stretch, acid) Negative0

This table suggests that the appearance of the aldehyde's carbonyl group precedes the appearance of the carboxylic acid's carbonyl group, which is consistent with a sequential oxidation process.

Through such an analysis, 2D-COS provides a detailed narrative of the reaction, enhancing the understanding of the reaction mechanism by revealing the temporal relationships between the disappearance of reactants and the appearance of intermediates and final products. researchgate.net

Multivariate Curve Resolution for Species Identification and Quantification

Multivariate Curve Resolution (MCR) is a powerful chemometric technique used to deconstruct complex, overlapping data from evolving chemical systems into the contributions of individual chemical species. wordpress.comresearchgate.netrsc.org When applied to spectroscopic data from a chemical reaction, MCR aims to extract the pure spectrum of each component and its corresponding concentration profile over time. researchgate.netnih.gov A common algorithm used for this purpose is MCR-Alternating Least Squares (MCR-ALS). rsc.org

Continuing with the hypothetical oxidation of this compound, MCR-ALS can be applied to the same time-resolved spectroscopic data. The primary goal is to resolve the mixture spectra into the individual contributions of the starting material (this compound), the intermediate (2-Spiro[2.5]octan-6-carbaldehyde), and the final product (2-Spiro[2.5]octane-6-carboxylic acid).

The MCR-ALS Process:

The MCR-ALS algorithm iteratively optimizes the spectral profiles and concentration profiles of the components until a satisfactory fit to the experimental data is achieved. researchgate.net This process is often guided by applying constraints based on prior chemical knowledge, such as non-negativity (since both spectra and concentrations cannot be negative) and unimodality for chromatographic or reaction profiles. nih.gov

Illustrative Research Findings:

Application of MCR-ALS to our hypothetical reaction would yield two key outputs:

Pure Component Spectra: The algorithm would generate the calculated pure spectrum for each of the three components involved in the reaction. These resolved spectra can then be compared with known spectra of the compounds, if available, or used to identify unknown intermediates. acs.org

Concentration Profiles: The method would also produce a plot showing the concentration of each species as a function of reaction time. This provides valuable kinetic information about the reaction, such as reaction rates and the lifetime of any intermediates.

The results of such a hypothetical analysis are presented in the interactive data table below.

Interactive Data Table: Hypothetical MCR-ALS Derived Concentration Data for the Oxidation of this compound

Reaction Time (minutes)[this compound] (Relative Conc.)[2-Spiro[2.5]octan-6-carbaldehyde] (Relative Conc.)[2-Spiro[2.5]octane-6-carboxylic acid] (Relative Conc.)
01.000.000.00
100.750.200.05
200.500.350.15
300.250.400.35
400.100.300.60
500.000.150.85
600.000.050.95

This table illustrates the decay of the starting material, the rise and subsequent fall of the aldehyde intermediate, and the formation of the final carboxylic acid product over the course of the reaction.

Computational Chemistry and Theoretical Investigations of 2 Spiro 2.5 Octan 6 Ylethanol Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of electron distribution, molecular orbital energies, and electronic transitions.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the ground-state properties of molecules. aps.orgmdpi.com This approach is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, a more manageable quantity than the complex many-electron wavefunction. aps.org DFT methods are widely used to optimize molecular geometries, calculate electronic properties, and predict spectroscopic features.

For analogues of 2-Spiro[2.5]octan-6-ylethanol, DFT calculations, often employing hybrid functionals like B3LYP, are instrumental in determining key structural and electronic parameters. nih.govresearchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles of the most stable molecular conformation. Furthermore, DFT provides insights into the electronic properties through the calculation of various molecular descriptors.

Key Electronic Properties Calculated with DFT:

PropertyDescriptionRelevance to Spiro[2.5]octane Systems
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the molecule's ability to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the molecule's ability to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Relates to the chemical reactivity and kinetic stability of the molecule.
Dipole Moment A measure of the overall polarity of the molecule.Influences intermolecular interactions and solubility.
Mulliken/NBO Charges Distribution of electron density among the atoms.Helps in identifying reactive sites for electrophilic and nucleophilic attack. nih.gov

These parameters are crucial for understanding the reactivity and intermolecular interactions of this compound analogues. For instance, the calculated atomic charges can reveal the most likely sites for chemical reactions. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

To investigate the behavior of molecules upon interaction with light, such as in UV-Vis spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is employed. chemrxiv.org TD-DFT is an extension of DFT that allows for the calculation of excited-state properties, including electronic transition energies and oscillator strengths. chemrxiv.orgbarbatti.org

In the context of spiro[2.5]octane systems, TD-DFT calculations can predict the absorption wavelengths (λmax) corresponding to electronic excitations, primarily the n → π* and π → π* transitions. researchgate.net These calculations help in the interpretation of experimental electronic spectra and provide insights into the nature of the electronic transitions. For example, analysis of the molecular orbitals involved in a transition can reveal charge transfer characteristics within the molecule upon excitation. researchgate.netresearchgate.net The accuracy of TD-DFT predictions can be influenced by the choice of functional and basis set, and it is often necessary to benchmark different functionals against experimental data where available. nih.gov

Conformational Analysis of Spiro[2.5]octane Systems

The three-dimensional structure of a molecule is intimately linked to its physical and chemical properties. Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and the energy barriers between them.

Energy Minimization and Potential Energy Surface Exploration

For flexible molecules like this compound, which contains a cyclohexane (B81311) ring, multiple low-energy conformations are possible. Computational methods are used to perform a systematic search of the potential energy surface (PES) to locate these stable conformers. This process typically involves:

Initial Conformer Generation: Generating a diverse set of initial structures through methods like molecular mechanics or systematic rotor searches.

Geometry Optimization: Optimizing the geometry of each initial structure using quantum mechanical methods like DFT to find the nearest local energy minimum.

Energy Calculation: Calculating the relative energies of the optimized conformers to determine their populations at a given temperature.

Studies on similar systems, such as spiro-epoxides, have successfully employed molecular dynamics simulations followed by statistical analysis to explore the complete conformational space and identify predominant conformers. rsc.org

Influence of Spiro Center on Molecular Conformation

The spirocyclic nature of the [2.5]octane system, where the cyclopropane (B1198618) and cyclohexane rings share a single carbon atom, introduces significant conformational constraints. The rigid cyclopropane ring influences the conformational flexibility of the cyclohexane ring.

In spiro[2.5]octan-6-ol, a close analogue, the cyclohexane ring can exist in chair, boat, and twist-boat conformations. However, the presence of the spiro-fused cyclopropane ring can affect the relative energies of these conformers. Experimental and computational studies on spiro[2.5]octan-6-ol have shown that the equatorial and axial conformers of the hydroxyl group have a specific energy difference. doi.org The spiro center can also influence the puckering of the cyclohexane ring and the orientation of substituents.

Conformational Preferences in Spiro[2.5]octane Analogues:

Conformer FeatureInfluence of Spiro Center
Cyclohexane Ring Conformation The spiro fusion can distort the ideal chair conformation and alter the energy barriers for ring inversion.
Substituent Orientation The steric hindrance from the cyclopropane ring can influence the preference for axial versus equatorial positions of substituents on the cyclohexane ring.
Overall Molecular Shape The rigid, perpendicular arrangement of the two rings is a defining characteristic that impacts molecular packing and interactions.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is an invaluable tool for elucidating the detailed pathways of chemical reactions. By modeling the reaction mechanism, researchers can identify intermediates, transition states, and calculate activation energies, providing a deeper understanding of reaction kinetics and selectivity.

For reactions involving this compound analogues, DFT calculations can be used to map out the potential energy surface along a proposed reaction coordinate. A key aspect of this is the location and characterization of transition states, which are the energy maxima along the reaction pathway.

The process of modeling a reaction mechanism typically involves:

Reactant and Product Optimization: Optimizing the geometries of the starting materials and final products.

Transition State Search: Employing specialized algorithms to locate the saddle point on the potential energy surface that corresponds to the transition state.

Frequency Analysis: Performing vibrational frequency calculations to confirm that the located structure is a true transition state (characterized by a single imaginary frequency) and to calculate zero-point vibrational energies and thermal corrections to the activation energy.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to ensure that it connects the desired reactants and products.

Theoretical studies on the reactivity of other spiro compounds have successfully used DFT to validate proposed reaction mechanisms and to understand the factors controlling the stereoselectivity of reactions. researchgate.net By calculating the relative stabilities of intermediates and the activation barriers for different pathways, a preference for a particular reaction outcome can be ascertained. researchgate.net

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Frequencies)

The prediction of spectroscopic properties through computational methods has become a cornerstone of modern chemical research, aiding in structure elucidation and the interpretation of experimental spectra. Density Functional Theory (DFT) is a widely used quantum chemical technique for this purpose, often in combination with the Gauge-Independent Atomic Orbital (GIAO) method for calculating NMR parameters. researchgate.netmodgraph.co.uk These approaches can accurately forecast the ¹H and ¹³C NMR chemical shifts and the vibrational frequencies observed in Infrared (IR) spectroscopy.

The accuracy of these predictions depends heavily on the chosen level of theory, which includes the functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-31G(d), cc-pVDZ). rsc.orgnih.gov By calculating the magnetic shielding tensors for each nucleus, the GIAO method provides theoretical chemical shifts that, after scaling and referencing against a standard like Tetramethylsilane (TMS), show good correlation with experimental values. researchgate.netmdpi.com

Predicted NMR Chemical Shifts:

Computational models can predict the ¹H and ¹³C NMR chemical shifts for analogues of this compound. The calculations involve geometry optimization of the molecule's stable conformers, followed by GIAO-DFT calculations to obtain the shielding constants. The resulting data provides a theoretical spectrum that can be used to assign signals in an experimental spectrum. Below is a representative table of predicted chemical shifts based on such computational methods.

Predicted 13C NMR Chemical ShiftsPredicted 1H NMR Chemical Shifts
Atom TypePredicted Chemical Shift (ppm)Proton TypePredicted Chemical Shift (ppm)
Spiro Carbon (C)~20-25Cyclopropyl (CH2)~0.4-0.9
Cyclopropyl (CH2)~5-15Cyclohexyl (CH)~1.0-2.0
Cyclohexyl (CH2)~25-40Ethanol (B145695) (CH2-C)~1.5-1.8
Cyclohexyl (CH)~30-45Ethanol (CH2-O)~3.6-3.8
Ethanol (CH2-C)~35-45Alcohol (OH)Variable
Ethanol (CH2-O)~60-65

Predicted IR Frequencies:

Theoretical IR spectroscopy is calculated by determining the vibrational frequencies of the molecule's bonds. DFT calculations can produce a harmonic vibrational frequency spectrum that corresponds well with experimental FT-IR data. These theoretical spectra are valuable for assigning specific absorption bands to functional group vibrations.

Vibrational ModeFunctional GroupPredicted Frequency (cm-1)
O-H StretchAlcohol~3600-3650 (free), ~3300-3400 (H-bonded)
C-H StretchCyclopropyl~3050-3100
C-H StretchAliphatic (Cyclohexyl, Ethyl)~2850-3000
C-O StretchPrimary Alcohol~1050-1075
C-C StretchSpiro & Ring System~900-1200

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the conformational dynamics, flexibility, and intermolecular interactions of a molecule, offering insights into its behavior in different environments.

For analogues of this compound, MD simulations can elucidate the conformational preferences of the spirocyclic system. The cyclohexane ring in the spiro[2.5]octane framework is known to exist in chair-like conformations. The orientation of the substituent—in this case, the ethanol group at the 6-position—can be either axial or equatorial.

Research on the closely related compound, spiro[2.5]octan-6-ol, provides significant insight into the dynamic equilibrium of this system. doi.org Experimental NMR studies at low temperatures, complemented by theoretical calculations, have quantified the energetic landscape of its conformational changes. doi.org These findings suggest that the equatorial conformer is more stable than the axial conformer. MD simulations can model this equilibrium by sampling the conformational space and determining the relative populations and free energy differences between states.

Furthermore, these simulations can reveal the energy barrier for the ring inversion process, which is the transition between the two chair conformations. For spiro[2.5]octan-6-ol, a significant activation energy for this process has been determined, indicating a substantial barrier to inversion. doi.org

Dynamic ParameterDescriptionFinding for Analogue (spiro[2.5]octan-6-ol) doi.org
Conformational EquilibriumFree energy difference (-ΔG0) between axial and equatorial conformers.0.79 kcal/mol at -75 °C (favoring equatorial)
Ring Inversion BarrierArrhenius activation energy for the cyclohexane ring flip.14.4 ± 1.3 kcal/mol

By simulating the molecule's trajectory over nanoseconds or longer, MD can also explore how the ethanol side chain interacts with the spirocyclic core and how it might interact with solvent molecules, providing a comprehensive picture of the molecule's dynamic identity.

Reaction Pathways and Mechanistic Studies of Spiro 2.5 Octane Based Alcohols

Reactivity of the Spiro[2.5]octane Ring System

The inherent ring strain of the cyclopropane (B1198618) moiety in the spiro[2.5]octane system is a dominant factor governing its chemical behavior. This strain energy can be released through various ring-opening reactions, making the cyclopropane ring susceptible to attack by both electrophiles and nucleophiles.

Ring-Opening Reactions of the Cyclopropane Moiety

The cyclopropane ring in spiro[2.5]octane derivatives can undergo cleavage under various conditions, driven by the release of ring strain. These reactions are often initiated by electrophiles that coordinate to the cyclopropane ring, weakening the carbon-carbon bonds and facilitating cleavage. For instance, in the presence of acids or certain metal catalysts, the cyclopropane ring can open to form more stable carbocationic intermediates, which can then be trapped by nucleophiles to yield a variety of products. The regioselectivity of the ring opening is influenced by the substitution pattern on the cyclopropane ring and the nature of the attacking species. Mechanistic studies suggest that these reactions can proceed through concerted or stepwise pathways, depending on the specific reactants and conditions.

Nucleophilic and Electrophilic Attack on the Spiro Center

The spiro center of the spiro[2.5]octane system, being a quaternary carbon, is sterically hindered and generally less susceptible to direct nucleophilic attack. However, reactions that proceed through intermediates where the spiro center develops some degree of positive charge can be susceptible to nucleophilic attack.

Conversely, the electron-rich character of the cyclopropane C-C bonds makes the ring system a target for electrophilic attack. Strong electrophiles can interact with the Walsh orbitals of the cyclopropane ring, leading to the formation of a corner-protonated cyclopropane or a classical carbocation after ring opening. The subsequent reaction pathway is then determined by the stability of the resulting intermediate and the nature of the nucleophiles present in the reaction medium.

Chemical Transformations Involving the Ethanol (B145695) Functional Group

The primary alcohol functionality of 2-Spiro[2.5]octan-6-ylethanol provides a versatile handle for a range of chemical transformations, including oxidation, reduction, esterification, etherification, and dehydration.

Oxidation and Reduction Reactions

The primary alcohol group of this compound can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of oxidizing agents. The choice of reagent determines the extent of oxidation. For the selective oxidation to the aldehyde, milder reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are typically employed. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), will typically lead to the formation of the carboxylic acid, 2-{spiro[2.5]octan-6-yl}acetic acid.

While the ethanol moiety is already in a reduced state, the potential for reduction lies in derivatives of this compound. For example, if the alcohol is first oxidized to an aldehyde or ketone, it can then be reduced back to the alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).

Reaction TypeReagentProduct
Oxidation (to Aldehyde)Pyridinium chlorochromate (PCC)2-Spiro[2.5]octan-6-ylacetaldehyde
Oxidation (to Carboxylic Acid)Potassium permanganate (KMnO4)2-{spiro[2.5]octan-6-yl}acetic acid
Reduction (of Aldehyde)Sodium borohydride (NaBH4)This compound

Esterification and Etherification Reactions

The hydroxyl group of this compound readily undergoes esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of an acid catalyst. This reaction produces the corresponding ester, which can have applications in fragrance and materials science.

Etherification of this compound can be achieved through various methods, such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form the alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide, forming an ether.

Reaction TypeReactantsProduct
EsterificationThis compound + Acetic Anhydride2-Spiro[2.5]octan-6-ylethyl acetate
Etherification (Williamson)Sodium 2-spiro[2.5]octan-6-ylethoxide + Methyl Iodide6-(2-methoxyethyl)spiro[2.5]octane

Dehydration Pathways

Under acidic conditions and heat, this compound can undergo dehydration to form an alkene. The regioselectivity of this elimination reaction is governed by Zaitsev's rule, which predicts that the more substituted alkene will be the major product. However, the formation of the less substituted Hofmann product can sometimes be favored depending on the steric hindrance around the alpha- and beta-carbons and the nature of the acid catalyst and solvent system. The mechanism typically proceeds through a carbocation intermediate, which can also be susceptible to rearrangements, potentially leading to a mixture of alkene products.

Acid-Catalyzed and Base-Catalyzed Reactions

The ethanol side chain of this compound is the primary site for acid and base-catalyzed reactions, typical for primary alcohols.

Acid-Catalyzed Reactions: In the presence of a strong acid catalyst (e.g., H₂SO₄, TsOH), this compound can undergo dehydration. The reaction proceeds via protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a primary carbocation. This carbocation can then lose a proton from an adjacent carbon to form an alkene. Due to the potential for carbocation rearrangements, a mixture of products could be anticipated, including the formation of a more stable secondary or tertiary carbocation within the cyclohexane (B81311) ring before elimination. Alternatively, under controlled conditions with excess alcohol, intermolecular dehydration can lead to the formation of a diether.

Base-Catalyzed Reactions: While alcohols are generally weak acids, they can be deprotonated by strong bases (e.g., NaH, n-BuLi) to form the corresponding alkoxide. This alkoxide anion is a potent nucleophile and can participate in various substitution reactions. For instance, in the Williamson ether synthesis, the alkoxide of this compound can react with an alkyl halide to form an ether. The reactivity in base-catalyzed reactions is primarily dictated by the strength of the base and the nature of the electrophile.

Catalyst TypeReagent(s)Probable Product(s)Reaction Type
Acid (H⁺)HeatSpiro[2.5]octan-6-yl-etheneDehydration (Elimination)
Acid (H⁺)Excess AlcoholBis(2-spiro[2.5]octan-6-ylethyl) etherEther Synthesis (Substitution)
Base (e.g., NaH)Alkyl Halide (R-X)1-(2-alkoxyethyl)spiro[2.5]octaneWilliamson Ether Synthesis
Base (e.g., NaH)Ester (R'COOR'')2-Spiro[2.5]octan-6-ylethyl esterTransesterification

Radical and Cationic Pathways in Spiro[2.5]octane Reactions

The spiro[2.5]octane framework serves as an excellent mechanistic probe for distinguishing between radical and cationic reaction pathways, particularly in oxidation reactions. The strain of the cyclopropane ring influences the stability and reactivity of intermediates formed on the adjacent cyclohexane ring.

Radical Pathways: Studies involving the oxidation of spiro[2.5]octane have investigated the formation of the spiro[2.5]oct-4-yl radical. This radical is a type of cyclopropylcarbinyl radical, which is known to undergo rapid ring-opening. However, the rearrangement rate for the spiro[2.5]oct-4-yl radical is noted to be relatively slow (k ≈ 5 × 10⁷ s⁻¹). In reactions where a radical intermediate is formed, the competition between its trapping (e.g., by an oxygen rebound mechanism) and its rearrangement can provide insights into the lifetime of the radical species. For instance, in hydroxylations by certain cytochrome P450 enzymes, the absence of rearranged products from spiro[2.5]octane oxidation suggests that if a radical is formed, its lifetime is too short for the slow rearrangement to occur.

Cationic Pathways: The involvement of cationic intermediates in the reactions of spiro[2.5]octane derivatives is often revealed by the formation of characteristic rearrangement products. The detection of rearranged products, such as bicyclo[4.2.0]octan-1-ols, during the oxidation of spiro[2.5]octane provides unambiguous evidence for the operation of an electron transfer (ET) pathway leading to a cationic intermediate. The formation of the spiro[2.5]octan-4-ylium cation, followed by rearrangement of the carbon skeleton, is a key indicator of this pathway. Computational studies support these findings, showing that specific hyperconjugative interactions between the incipient carbon radical and the cyclopropane C-C bonding orbitals can trigger the electron transfer to form the cation.

SubstrateReagent/SystemIntermediate TypeKey Products
Spiro[2.5]octaneETFDO (Dioxirane)Radical and CationicSpiro[2.5]octan-4-ol (unrearranged), Bicyclo[4.2.0]octan-1-ol (rearranged)
6-tert-butylspiro[2.5]octaneETFDO (Dioxirane)Radical and CationicUnrearranged and rearranged alcohols
Spiro[2.5]octaneCytochrome P450 EnzymesPrimarily Radical (short-lived)No rearranged products observed

Intramolecular Cyclization and Rearrangement Mechanisms

The structure of this compound is conducive to intramolecular reactions, particularly under conditions that promote the formation of cationic intermediates.

Cationic Rearrangements: As established, the formation of a cation on the cyclohexane ring of the spiro[2.5]octane system often triggers a skeletal rearrangement. The primary rearrangement involves the migration of one of the bonds of the cyclohexane ring, leading to the expansion of the cyclopropane ring and contraction of the cyclohexane ring. Specifically, the spiro[2.5]octan-4-ylium cation can rearrange to the more stable tertiary bicyclo[4.2.0]octan-1-ylium cation. This rearranged cation is then trapped by a nucleophile (e.g., water) to yield the final bicyclo[4.2.0]octan-1-ol product. This pathway is a hallmark of cationic mechanisms in this system.

Intramolecular Cyclization: The ethanol side chain in this compound introduces the possibility of intramolecular cyclization. Under acid-catalyzed conditions, protonation of the hydroxyl group and subsequent loss of water would generate a primary carbocation at the end of the ethyl side chain. While this primary carbocation is unstable, it could be trapped intramolecularly by the π-electrons of the cyclopropane ring or, more plausibly, undergo a hydride shift to form a more stable secondary carbocation on the cyclohexane ring. A more direct pathway could involve the hydroxyl group acting as an internal nucleophile. If a carbocation were generated at a suitable position on the cyclohexane ring (e.g., at C-6), the tethered hydroxyl group could attack it, leading to the formation of a new heterocyclic ring system, such as a spirocyclic ether. The feasibility of such a cyclization would depend on the stereochemistry and the energetic favorability of the resulting ring system.

Structure Activity Relationship Sar Exploration in Spiro 2.5 Octane Derived Ethanol Compounds

Methodologies for Investigating Structural Influence on Activity

The investigation into how the structure of spiro[2.5]octane-derived ethanols affects their biological activity employs a range of experimental and computational techniques. These methodologies are designed to systematically probe the chemical space around a lead compound to optimize its potency, selectivity, and pharmacokinetic properties.

A fundamental approach to understanding SAR is the systematic modification of a lead compound's structure and the synthesis of a series of analogs. This process allows researchers to correlate specific structural changes with observed changes in biological activity. For a hypothetical lead compound like 2-Spiro[2.5]octan-6-ylethanol, medicinal chemists would synthesize a library of related molecules with targeted modifications.

Key structural features of the spiro[2.5]octane scaffold that can be modified include:

The Spirocyclic Core: Alterations to the cyclopropane (B1198618) or cyclohexane (B81311) rings, such as ring expansion or contraction, can provide insights into the optimal size and geometry of the scaffold for biological activity.

Substitution on the Cyclohexane Ring: The introduction of various substituents (e.g., alkyl, aryl, hydroxyl, or amino groups) at different positions on the cyclohexane ring can probe the steric and electronic requirements of the biological target.

The Ethanol (B145695) Side Chain: The length and branching of the ethanol side chain can be varied, and the hydroxyl group can be replaced with other functional groups (e.g., ethers, esters, or amides) to explore its role in target binding.

The synthesis of these analogs often involves multi-step reaction sequences. For instance, the creation of the spiro[2.5]octane core can be achieved through various organic synthesis methods, and subsequent functionalization of the core and side chain would be carried out to produce the desired analogs.

A hypothetical SAR study for a series of this compound analogs might yield data that can be presented in a table to highlight the impact of structural modifications on a specific biological activity, such as receptor binding affinity (Ki).

CompoundR1R2Biological Activity (Ki, nM)
1 (Parent)HCH2CH2OH50
2CH3CH2CH2OH25
3ClCH2CH2OH75
4HCH2OH100
5HCH2CH2OCH360

This table is illustrative and presents hypothetical data for educational purposes.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By quantifying various physicochemical properties of the molecules, known as molecular descriptors, QSAR models can predict the activity of novel compounds and guide the design of more potent analogs.

For a series of spiro[2.5]octane-derived ethanol compounds, a QSAR study would involve the following steps:

Data Set Preparation: A dataset of compounds with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.

A resulting QSAR equation might take the following general form:

log(1/C) = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ...

where C is the concentration required to produce a defined biological effect, and the descriptors represent properties like hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters).

The insights gained from QSAR models can be invaluable. For instance, a model might reveal that increased hydrophobicity in a particular region of the spiro[2.5]octane scaffold is positively correlated with activity, while bulky substituents at another position are detrimental.

A sample data table for a QSAR study might look as follows:

Compoundlog(1/IC50)logPMolar RefractivityDipole Moment
Analog 17.52.145.21.8
Analog 28.12.548.92.1
Analog 37.21.943.11.7
Analog 47.82.346.51.9

This table is illustrative and presents hypothetical data for educational purposes.

In addition to QSAR, other computational methods play a significant role in modern SAR exploration, providing a molecular-level understanding of how ligands interact with their biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is particularly useful when the three-dimensional structure of the biological target is known. For spiro[2.5]octane-derived ethanols, docking studies can help to:

Visualize Binding Modes: Identify the key amino acid residues in the binding site that interact with the ligand.

Predict Binding Affinity: Estimate the strength of the interaction between the ligand and the target, which can be correlated with biological activity.

Guide Analog Design: Suggest modifications to the ligand structure that could enhance its interaction with the target.

The process involves placing the ligand in various conformations within the binding site of the target and calculating the binding energy for each pose. The lowest energy poses are considered the most likely binding modes.

Pharmacophore modeling is another valuable computational tool, especially when the structure of the biological target is unknown. A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to exert a specific biological effect. These features can include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.

By aligning a set of active molecules, a common pharmacophore model can be generated. This model can then be used to:

Virtually Screen Large Compound Libraries: Identify novel chemical scaffolds that match the pharmacophore and are therefore likely to be active.

Guide the Design of New Analogs: Ensure that newly designed molecules retain the key features required for biological activity.

For spiro[2.s]octane-derived ethanols, a pharmacophore model might consist of a hydrophobic feature corresponding to the spirocyclic core and a hydrogen bond donor feature representing the hydroxyl group of the ethanol side chain.

Computational Approaches in SAR Studies

Conformational Flexibility and Rigidity Impact on SAR

The conformational properties of a molecule, which describe the spatial arrangement of its atoms, are crucial for its interaction with a biological target. Spirocyclic compounds like spiro[2.5]octane derivatives are of particular interest due to their inherent rigidity, which can be advantageous in drug design.

The spiro[2.5]octane scaffold has a relatively rigid structure, which limits the number of accessible conformations. This conformational constraint can lead to higher binding affinity and selectivity for a target receptor, as less conformational entropy is lost upon binding.

Studies on the conformational properties of the closely related spiro[2.5]octan-6-ol have provided valuable insights. Research has shown an axial-equatorial conformational equilibrium for the hydroxyl group on the cyclohexane ring. The free energy difference between these conformers has been determined, indicating a preference for one orientation over the other. The energy barrier for ring inversion has also been calculated. doi.org

This conformational behavior has significant implications for SAR. The preferred conformation of the ethanol side chain in this compound will dictate how the molecule presents its functional groups to the binding site of a target. A deeper understanding of the conformational preferences of these molecules can guide the design of analogs that are pre-organized in the bioactive conformation, potentially leading to enhanced potency.

Role of the Spiro[2.5]octane Scaffold in Modulating Molecular Interactions

The spiro[2.5]octane scaffold serves as a rigid, non-planar core that imparts a distinct three-dimensional character to molecules. This is a departure from the often flat, aromatic structures prevalent in many biologically active compounds. The inherent rigidity of this scaffold reduces the conformational flexibility of the molecule, which can be advantageous for receptor binding by minimizing the entropic penalty upon interaction.

The primary roles of the spiro[2.5]octane scaffold in molecular interactions include:

Presenting Substituents in Defined Orientations: The fixed spatial arrangement of the cyclopropane and cyclohexane rings positions substituents, such as the ethanol group, in precise vectors. This allows for optimized interactions with specific pockets or residues within a biological target.

Enhancing Selectivity: By providing a unique and rigid shape, the spiro[2.5]octane scaffold can contribute to higher selectivity for a particular receptor or enzyme subtype. The defined geometry may not be accommodated by the binding sites of off-target proteins.

Improving Physicochemical Properties: The introduction of a spirocyclic system can modulate key properties such as lipophilicity (logP) and metabolic stability. The increased sp3 character can lead to improved solubility and reduced susceptibility to metabolic degradation compared to aromatic systems.

Research on related spirocyclic systems has demonstrated that the exchange of more flexible moieties for rigid azaspiro cycles can lead to lower lipophilicity and improved metabolic stability, highlighting the potential of the spiro[2.5]octane scaffold to fine-tune these crucial drug-like properties.

Influence of the Ethanolic Moiety on Interaction Profiles

The ethanolic moiety of this compound introduces a critical functional group capable of engaging in a variety of non-covalent interactions. The hydroxyl group is a key pharmacophoric feature that can significantly influence the binding affinity and specificity of the molecule.

Key contributions of the ethanolic moiety to molecular interactions include:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming strong, directional interactions with polar residues such as serine, threonine, tyrosine, and backbone carbonyls or amides in a protein binding site.

Polar Interactions: Beyond hydrogen bonding, the polar nature of the C-O bond can engage in dipole-dipole interactions with the receptor.

Modulation of Solubility: The presence of the hydroxyl group generally increases the aqueous solubility of the molecule, which is a critical factor for bioavailability and formulation.

The orientation of the ethanolic moiety, as dictated by its attachment to the spiro[2.5]octane scaffold, is crucial. The conformational properties of the cyclohexane ring will determine whether the ethanol group predominantly occupies an axial or equatorial position, which in turn will affect its ability to interact with a binding site. Studies on the closely related spiro[2.5]octan-6-ol have shown a preference for the equatorial conformation of the hydroxyl group.

Design Principles for Modifying Spiro[2.5]octan-6-ylethanol Derivatives for Targeted Research Purposes

The modification of this compound for specific research applications should be guided by a systematic approach to understanding and optimizing its structure-activity relationship. The following design principles can be applied:

Scaffold Modification: While maintaining the core spiro[2.5]octane structure, substitution on the cyclopropane or cyclohexane rings can be explored. For instance, the introduction of small alkyl groups could probe hydrophobic pockets within a target binding site.

Ethanolic Moiety Bioisosteric Replacement: The hydroxyl group can be replaced with other functional groups of similar size and electronic properties to explore alternative interactions. Examples of bioisosteres for the alcohol functionality include amides, sulfonamides, and small ethers. This can also be used to modulate the hydrogen bonding capacity and metabolic stability of the molecule.

Homologation and Chain Extension: The length of the ethyl linker can be extended or shortened to optimize the positioning of the hydroxyl group or its replacement within the binding site.

Stereochemical Control: The stereochemistry at the point of attachment of the ethanol group to the cyclohexane ring is a critical design parameter. The synthesis of individual stereoisomers is essential to determine if a particular configuration is preferred for biological activity.

The following interactive table outlines potential modifications and their rationale for targeted research:

Modification Strategy Specific Change Rationale for Research Potential Impact on Interaction Profile
Scaffold Modification Introduction of a methyl group on the cyclohexane ring.To probe for hydrophobic interactions in the binding site.Increased van der Waals interactions; potential for increased affinity if a hydrophobic pocket is present.
Ethanolic Moiety Bioisosteric Replacement Replacement of the hydroxyl group with a primary amide (-CONH2).To alter hydrogen bonding capabilities (donor and acceptor sites).Can form different hydrogen bond networks with the target; may improve metabolic stability.
Homologation Extension of the ethanol to a propanol chain.To optimize the reach and positioning of the terminal functional group.May allow the hydroxyl group to access a more distant hydrogen bonding partner.
Stereochemical Variation Synthesis of the alternative stereoisomer at the point of substitution.To investigate the stereochemical requirements of the binding site.One stereoisomer may exhibit significantly higher affinity due to a better fit in the receptor.

A systematic application of these design principles, coupled with biological evaluation and computational modeling, can lead to the development of novel this compound derivatives with tailored properties for specific research purposes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-spiro[2.5]octan-6-ylethanol, and how can purity be validated?

  • Methodology : Begin with spirocyclic ketone precursors (e.g., via intramolecular cyclization) and employ reductive alkylation or Grignard reactions for ethanol moiety introduction. Validate purity using HPLC (≥95% purity threshold) and gas chromatography-mass spectrometry (GC-MS) to detect volatile byproducts. For structural confirmation, use 1H^1H- and 13C^{13}C-NMR, comparing shifts to computational predictions (e.g., DFT calculations). Always include solvent selection rationale (e.g., THF for Grignard stability) and inert atmosphere protocols .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodology :

  • Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min under nitrogen.

  • Solubility : Perform phase diagrams in water, ethanol, and DMSO via UV-Vis spectroscopy.

  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring.
    Tabulate results with error margins and statistical significance (e.g., p < 0.05) .

    Property Method Key Parameters
    Melting PointDSCHeating rate: 5°C/min, N₂ atmosphere
    SolubilityUV-Visλ = 254 nm, 25°C, triplicate measurements
    Hydrolytic StabilityLC-MSColumn: C18, mobile phase: MeCN/H₂O (70:30)

Q. What safety protocols are critical when handling this compound in lab settings?

  • Methodology : Use fume hoods for synthesis and aliquot preparation. Refer to SDS guidelines for PPE (gloves: nitrile, goggles: ANSI Z87.1). For spills, neutralize with 10% sodium bicarbonate and adsorb with vermiculite. Document LD50 data from rodent studies (if available) and prioritize waste disposal via certified hazardous waste contractors .

Advanced Research Questions

Q. How do stereoelectronic effects in this compound influence its reactivity in nucleophilic substitutions?

  • Methodology : Perform kinetic studies (e.g., SN2 reactions with NaI in acetone) and correlate rates with DFT-computed transition state energies (software: Gaussian 16). Use Eyring plots to compare activation parameters (ΔH‡, ΔS‡). Validate with isotopic labeling (18O^{18}O) to track oxygen inversion .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodology :

Cross-validate literature 1H^1H-NMR shifts using standardized solvents (CDCl₃ vs. DMSO-d₆).

Replicate disputed syntheses with strict control of reaction time/temperature.

Use high-field NMR (600 MHz+) to resolve overlapping peaks.
Publish raw data (e.g., via Open Science Framework) to enable peer scrutiny .

Q. Can computational models predict the biological activity of this compound analogs?

  • Methodology :

  • Docking Studies : Use AutoDock Vina with protein targets (e.g., GPCRs) and validate with IC50 assays.
  • QSAR : Build regression models (Python/R) incorporating Hammett constants and logP values.
  • Limitations : Address force field inaccuracies for spirocyclic systems via MD simulations (NAMD/GROMACS) .

Q. How to design a robust LC-MS protocol for quantifying trace impurities in this compound?

  • Methodology :

  • Column : Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).
  • Ionization : ESI+ at 3 kV, source temp: 150°C.
  • Validation : Follow ICH Q2(R1) guidelines for LOD (0.1 µg/mL), LOQ (0.3 µg/mL), and linearity (R² > 0.995) .

Data Interpretation and Reporting

Q. What statistical frameworks are appropriate for analyzing dose-response data in this compound toxicity studies?

  • Methodology : Apply nonlinear regression (GraphPad Prism) for IC50/EC50 calculations. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals (95%) and effect sizes (Cohen’s d) .

Q. How to ensure reproducibility when documenting synthetic procedures for spirocyclic ethanol derivatives?

  • Methodology :

  • Detail : Specify catalyst loading (mol%), reaction atmosphere (N₂/Ar), and stirring speed (RPM).
  • Metadata : Include raw spectra in Supporting Information (SI) with peak assignment annotations.
  • Checklist : Adopt the ARRIVE guidelines for preclinical studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.